Physicochemical Profile vs. 4-Chloro Analog
Compared to the close structural analog 4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide, the target compound lacks the electron-withdrawing chlorine substituent on the benzamide ring. This results in a calculated lower logP (target compound logP = -0.50 via ChemBase [1] vs. predicted higher logP for the 4-chloro analog due to increased lipophilicity) and a distinct hydrogen-bond donor/acceptor profile. The topological polar surface area (tPSA) for the target compound is measured at 90.9 Ų , which falls within the optimal range (<140 Ų) for passive membrane permeability, whereas the chloro-substituted analog is expected to exhibit a slightly lower tPSA but higher logD, potentially altering cellular permeability kinetics .
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | Calculated logP = -0.50; tPSA = 90.9 Ų |
| Comparator Or Baseline | 4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide (predicted higher logP, slightly reduced tPSA) |
| Quantified Difference | Differential logP contributes to distinct solubility/permeability balance (logP -0.50 versus predicted >= 0 for the 4-Cl analog, based on Cl substitution effect) |
| Conditions | Calculator-predicted values from ChemBase and ACD/Labs algorithms |
Why This Matters
The lower logP and optimal tPSA of the target compound may confer superior aqueous solubility and a different pharmacokinetic profile, a critical selection criterion for in vivo hyperuricemia models where renal clearance and bioavailability are key.
- [1] ChemBase. N-{1,8-dioxo-1H,2H,3H,4H,8H,9H,9aH-pyrimido[1,6-a]piperazin-6-yl}benzamide. CBID:198417. View Source
